molecular formula C8H7Cl3O3S B1390928 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride CAS No. 1152505-37-7

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride

Cat. No.: B1390928
CAS No.: 1152505-37-7
M. Wt: 289.6 g/mol
InChI Key: PYFRLZCSAXMOPX-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl3O3S and a molecular weight of 289.56 g/mol . It is characterized by the presence of two chlorine atoms, an ethoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Safety and Hazards

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and not to breathe in the dust .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride typically involves the chlorination of 4-ethoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.

    4-Ethoxybenzenesulfonyl chloride: Similar structure but lacks the chlorine atoms.

    2,5-Dichlorobenzenesulfonyl chloride: Similar structure but lacks the ethoxy group.

Uniqueness

2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is unique due to the presence of both chlorine atoms and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2,5-dichloro-4-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O3S/c1-2-14-7-3-6(10)8(4-5(7)9)15(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRLZCSAXMOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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